molecular formula C14H14S4 B14696846 2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] CAS No. 33892-60-3

2,2'-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene]

Cat. No.: B14696846
CAS No.: 33892-60-3
M. Wt: 310.5 g/mol
InChI Key: ZGJGUZPFKGDELQ-UHFFFAOYSA-N
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Description

2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] is a chemical compound characterized by the presence of two thiophene rings connected by a disulfide bond. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] typically involves the reaction of 3-(prop-2-en-1-yl)thiophene with a disulfide-forming reagent. One common method is the oxidative coupling of thiols in the presence of an oxidizing agent such as iodine or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidative coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene] involves its interaction with specific molecular targets and pathways. The disulfide bond can undergo redox reactions, influencing cellular redox states and modulating the activity of redox-sensitive proteins. Additionally, the thiophene rings can interact with various biological targets, potentially affecting enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison: While these compounds share the disulfide linkage, their unique substituents (e.g., chloro, bromo, ethan-1-ol) confer different chemical and biological properties. For instance, 2,2’-Disulfanediylbis(4-chloroaniline) may exhibit different reactivity and bioactivity compared to 2,2’-Disulfanediylbis[3-(prop-2-en-1-yl)thiophene], highlighting the importance of the thiophene ring and prop-2-en-1-yl substituents in determining the compound’s unique characteristics .

Properties

CAS No.

33892-60-3

Molecular Formula

C14H14S4

Molecular Weight

310.5 g/mol

IUPAC Name

3-prop-2-enyl-2-[(3-prop-2-enylthiophen-2-yl)disulfanyl]thiophene

InChI

InChI=1S/C14H14S4/c1-3-5-11-7-9-15-13(11)17-18-14-12(6-4-2)8-10-16-14/h3-4,7-10H,1-2,5-6H2

InChI Key

ZGJGUZPFKGDELQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(SC=C1)SSC2=C(C=CS2)CC=C

Origin of Product

United States

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